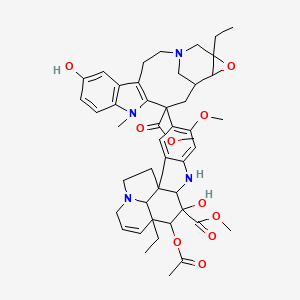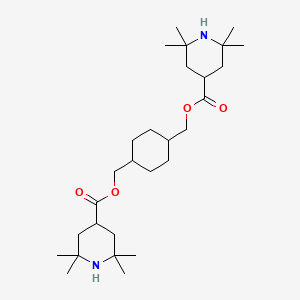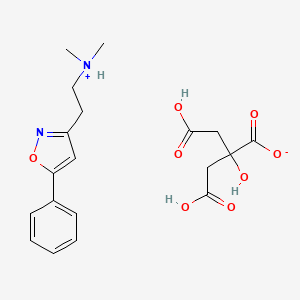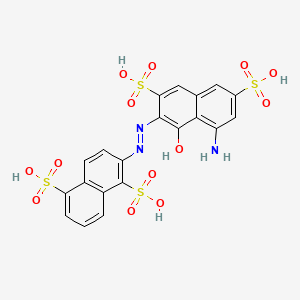
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its azo group (-N=N-) linking two naphthalene rings, each substituted with amino, hydroxy, and disulphonic acid groups. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 8-amino-1-hydroxy-3,6-disulphonic acid under acidic conditions to form the diazonium salt. This intermediate is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic medium are typical reducing agents.
Substitution: Sulfuric acid and nitric acid are often used for nitration and sulfonation reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property is exploited in dyeing processes, where the compound binds to substrates through ionic and covalent interactions. The molecular targets include various functional groups on the substrate, leading to strong and stable coloration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid: Similar in structure but lacks the azo linkage.
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Another related compound with different substitution patterns on the naphthalene rings.
Uniqueness
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is unique due to its azo linkage, which imparts distinct color properties and reactivity. This makes it particularly valuable in dye synthesis compared to its non-azo counterparts .
Eigenschaften
CAS-Nummer |
57583-83-2 |
|---|---|
Molekularformel |
C20H15N3O13S4 |
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
5-amino-3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H15N3O13S4/c21-13-8-10(37(25,26)27)6-9-7-16(39(31,32)33)18(19(24)17(9)13)23-22-14-5-4-11-12(20(14)40(34,35)36)2-1-3-15(11)38(28,29)30/h1-8,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
InChI-Schlüssel |
GAUPYFDEVHTURJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


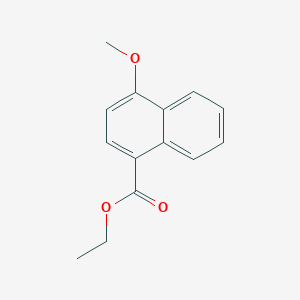

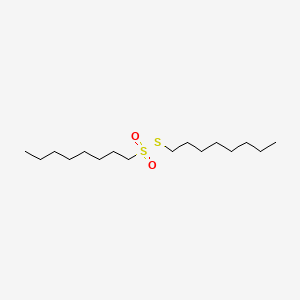
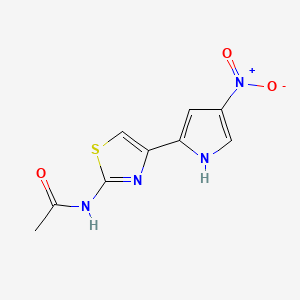

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)

